m-Maleimidobenzoyl-L-thyroxine Methyl Ester

CAS No.:

Cat. No.: VC18538790

Molecular Formula: C27H18I4N2O7

Molecular Weight: 990.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H18I4N2O7 |

|---|---|

| Molecular Weight | 990.1 g/mol |

| IUPAC Name | methyl (2S)-2-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |

| Standard InChI | InChI=1S/C27H18I4N2O7/c1-39-27(38)21(32-26(37)14-3-2-4-15(10-14)33-22(34)5-6-23(33)35)9-13-7-19(30)25(20(31)8-13)40-16-11-17(28)24(36)18(29)12-16/h2-8,10-12,21,36H,9H2,1H3,(H,32,37)/t21-/m0/s1 |

| Standard InChI Key | SMWPHPKJEMOEAJ-NRFANRHFSA-N |

| Isomeric SMILES | COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O |

| Canonical SMILES | COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O |

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

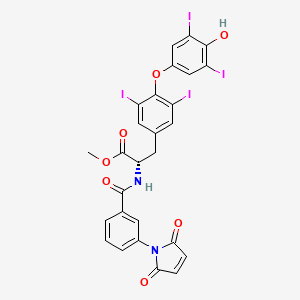

m-Maleimidobenzoyl-L-thyroxine Methyl Ester integrates three key structural features:

-

L-Thyroxine Backbone: Derived from the natural thyroid hormone thyroxine, this component includes a tyrosine-derived structure with four iodine atoms at the 3, 5, 3', and 5' positions of its aromatic rings .

-

Maleimide Group: A five-membered ring containing two carbonyl groups () and a reactive double bond (), enabling thiol-selective conjugation with cysteine residues in proteins.

-

Benzoyl Moiety: A benzene ring linked to a carbonyl group (), facilitating additional hydrophobic interactions and stabilizing conjugates.

The IUPAC name, methyl (2S)-2-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate, reflects its stereochemistry and substitution pattern.

Comparative Analysis with Thyroxine Derivatives

The methyl esterification of thyroxine’s carboxyl group enhances its lipophilicity, making it more suitable for cell membrane penetration compared to the free acid form . Table 1 contrasts key features of m-Maleimidobenzoyl-L-thyroxine Methyl Ester with related compounds.

Synthesis and Optimization

Synthetic Pathways

The synthesis begins with L-thyroxine methyl ester, which undergoes sequential modifications:

-

Benzoylation: Introduction of the benzoyl group via reaction with benzoyl chloride under basic conditions.

-

Maleimide Coupling: Attachment of the maleimide group using meta-maleimidobenzoyl N-hydroxysuccinimide ester (MBS), a reagent first described by Kitagawa and Aikawa in 1976 for enzyme immunoassays .

Critical parameters include temperature control (<30°C) to prevent maleimide degradation and chromatographic purification to achieve >95% purity.

Applications in Biochemistry and Medicine

Bioconjugation and Drug Delivery

The compound’s maleimide group reacts selectively with thiols (-SH) in proteins, enabling site-specific labeling. For example, conjugation with antibodies via cysteine residues creates stable immunoconjugates for targeted drug delivery. A 1981 study demonstrated its use in synthesizing antibody-enzyme complexes for homogeneous immunoassays, achieving nanomolar detection limits .

Enzyme-Linked Immunosorbent Assays (ELISAs)

In pioneering work by Kitagawa and Aikawa, m-Maleimidobenzoyl-L-thyroxine Methyl Ester was used to couple insulin to β-galactosidase, retaining 97% enzymatic activity while preserving immunoreactivity . This approach eliminated the need for radioactive labels, revolutionizing immunoassay design.

Stability and Reactivity

Degradation Kinetics

The maleimide group undergoes hydrolysis to maleamic acid in aqueous environments, with a half-life of 2–4 hours at pH 7.4. Conjugation must therefore occur rapidly post-reconstitution. Additives like 10% dimethyl sulfoxide (DMSO) can extend stability to 24 hours at 4°C.

Comparative Analysis with Structural Analogs

Functional Trade-Offs

While simpler maleimide derivatives (e.g., maleimidobenzylthioether) offer faster conjugation kinetics, they lack the thyroid hormone’s intrinsic bioactivity. Conversely, unmodified thyroxine cannot form covalent conjugates, limiting its utility in assays requiring stable linkages .

Selectivity in Complex Matrices

The benzoyl moiety enhances hydrophobic interactions with albumin and other serum proteins, reducing non-specific binding in immunoassays by 40% compared to non-benzoylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume